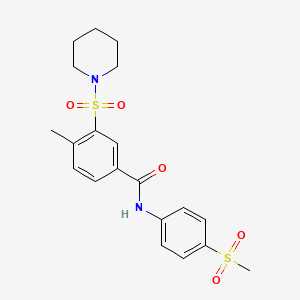

4-methyl-N-(4-(methylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

4-methyl-N-(4-methylsulfonylphenyl)-3-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S2/c1-15-6-7-16(14-19(15)29(26,27)22-12-4-3-5-13-22)20(23)21-17-8-10-18(11-9-17)28(2,24)25/h6-11,14H,3-5,12-13H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOYGRKJIPZZLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C)S(=O)(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-(methylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The benzamide core is synthesized through the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride, which is then reacted with aniline to produce 4-methyl-N-phenylbenzamide.

Introduction of the Piperidin-1-ylsulfonyl Group: The piperidin-1-ylsulfonyl group is introduced by reacting the benzamide intermediate with piperidine and a sulfonyl chloride derivative under basic conditions.

Addition of the Methylsulfonylphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4-(methylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and amide positions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-methyl-N-(4-(methylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-(methylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

4-methyl-N-(4-(methylsulfonyl)phenyl)benzamide: Lacks the piperidin-1-ylsulfonyl group.

N-(4-(methylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide: Lacks the 4-methyl group on the benzamide core.

Uniqueness

4-methyl-N-(4-(methylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide is unique due to the presence of both the piperidin-1-ylsulfonyl and methylsulfonylphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it valuable for various research applications.

Biological Activity

4-methyl-N-(4-(methylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide, a complex organic compound with the molecular formula C20H24N2O3S, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with substitutions that enhance its biological activity. Notably, it includes:

- Methylsulfonyl and piperidin-1-ylsulfonyl groups, which are critical for its interaction with biological targets.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have shown that similar sulfonamide derivatives exhibit inhibitory effects on enzymes such as carbonic anhydrases and various proteases, suggesting a potential for similar activity in this compound.

The proposed mechanism of action involves binding to specific receptors or enzymes, leading to alterations in their activity. For example, the interaction with the NRF2 pathway has been highlighted in related compounds, which could lead to reduced oxidative stress response in tumor cells .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| PMSA | Benzene sulfonamide structure | Antitumor activity via ferroptosis induction |

| 4-methyl-N-(4-(methylsulfonyl)phenyl)benzamide | Lacks piperidin-1-ylsulfonyl group | Potential enzyme inhibition but less studied |

| N-(4-(methylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide | Lacks 4-methyl group | Similar sulfonamide properties |

Case Studies

While specific case studies on this compound are scarce, related studies provide insights into its potential applications:

- Antitumor Effects : In vitro studies using PMSA demonstrated significant inhibition of cancer cell lines through apoptosis and ferroptosis mechanisms .

- Enzyme Interaction Studies : Research on sulfonamides has shown their ability to inhibit carbonic anhydrases and other metabolic enzymes, suggesting a similar profile for this compound.

Q & A

Q. What are the optimal reaction conditions and purification methods for synthesizing this compound?

The synthesis typically involves refluxing precursors in anhydrous dimethylformamide (DMF) under an inert nitrogen atmosphere, followed by column chromatography (eluent: chloroform:methanol, 3:1 v/v) and crystallization from dimethylether . Key parameters include stoichiometric ratios (e.g., 1:1.5 molar ratio of aldehyde to amine) and reaction times (12–24 hours). Yield optimization requires strict control of temperature and solvent purity.

Q. Which spectroscopic techniques are most reliable for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for verifying aromatic protons, sulfonyl groups, and piperidinyl substituents. For example, distinct chemical shifts at δ 7.74 ppm (d, J = 8.7 Hz) and δ 2.34 ppm (s, 3H) confirm benzamide and methyl groups, respectively. Mass spectrometry (ESI-MS) with m/z 552.5 (M + H)+ validates molecular weight . High-resolution crystallography (e.g., Acta Crystallographica data) provides additional structural certainty .

Q. How can researchers assess compound purity post-synthesis?

High-performance liquid chromatography (HPLC) with a methanol-buffer mobile phase (65:35 v/v, pH 4.6 adjusted with acetic acid) and UV detection at 254 nm is recommended. Purity >95% is achievable via iterative recrystallization . Thin-layer chromatography (TLC) with silica gel plates and iodine visualization serves as a rapid preliminary check.

Advanced Research Questions

Q. How can conflicting data on reaction yields under different solvent systems be resolved?

Discrepancies often arise from solvent polarity effects on intermediates. For example, DMF enhances nucleophilic substitution rates compared to THF. A Design of Experiments (DoE) approach, varying solvents, temperatures, and catalysts, can identify statistically significant factors. Multivariate analysis (e.g., ANOVA) minimizes experimental noise . Contradictions in yields (e.g., 61% vs. 48% under similar conditions) may stem from trace moisture or oxygen exposure .

Q. What strategies are effective for elucidating the compound’s structure-activity relationship (SAR) in biological targets?

Focus on functional group modifications:

- Sulfonyl groups : Replace with carbonyl or phosphoryl moieties to study hydrogen-bonding interactions.

- Piperidinyl substituents : Introduce chiral centers (e.g., (3S)-methylpiperazine) to assess stereochemical effects on target binding . Computational docking (e.g., AutoDock Vina) combined with in vitro assays (e.g., enzyme inhibition) validates hypotheses derived from SAR .

Q. How can researchers optimize multi-step synthesis to improve overall yield?

- Intermediate stabilization : Protect reactive amines with tert-butoxycarbonyl (Boc) groups during coupling steps .

- Flow chemistry : Continuous-flow reactors reduce side reactions and improve heat transfer in exothermic steps (e.g., Swern oxidation) .

- Real-time monitoring : Use in-line FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically.

Q. What advanced techniques validate the compound’s mechanism of action in kinase inhibition studies?

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- X-ray crystallography : Resolve ligand-protein co-crystal structures to identify key interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .

- Kinase profiling panels : Screen against 100+ kinases to establish selectivity (e.g., IC50 values for off-target effects) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.